molecular formula C20H13ClFN3O3S B265619 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

カタログ番号 B265619
分子量: 429.9 g/mol
InChIキー: AJIAIXRCSUFMMK-BMRADRMJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as CFTR modulator, is a small molecule drug that has been developed for the treatment of cystic fibrosis. This compound has shown promising results in preclinical studies and has been approved for clinical trials.

作用機序

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator acts on the 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one protein, which is a chloride channel located on the surface of epithelial cells. In cystic fibrosis patients, the 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one protein is mutated, leading to decreased chloride ion transport and impaired mucus clearance. 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator binds to the 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one protein and enhances its activity, increasing chloride ion transport and improving mucus clearance. This leads to improved lung function and reduced respiratory symptoms in cystic fibrosis patients.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has been shown to have several biochemical and physiological effects. This compound increases 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one activity, leading to increased chloride ion transport and improved mucus clearance. 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator also reduces inflammation and oxidative stress in the lungs, leading to improved lung function and reduced respiratory symptoms. Additionally, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has been shown to have a low toxicity profile and is well-tolerated in preclinical studies.

実験室実験の利点と制限

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has also been extensively studied for its potential therapeutic effects in cystic fibrosis, making it a valuable tool for investigating the pathophysiology of this disease. However, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has some limitations for lab experiments. This compound has a complex mechanism of action and its effects may be influenced by other factors, such as the presence of other drugs or disease conditions. Additionally, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator may have different effects in different cell types or animal models, making it important to carefully select the appropriate experimental conditions.

将来の方向性

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has several potential future directions for research and development. One direction is to further investigate the mechanism of action of this compound and its effects on other cellular pathways. Another direction is to develop more potent and selective 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulators that can target specific mutations in the 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one protein. Additionally, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator may have potential therapeutic effects in other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis, which warrant further investigation. Overall, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has shown great promise as a potential therapeutic agent for cystic fibrosis and has the potential to improve the lives of millions of patients worldwide.

合成法

The synthesis of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator involves several steps, starting from the reaction of 2-fluoroaniline with 4-chlorobenzoyl chloride to form 4-(4-chlorobenzoyl)-2-fluoroaniline. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-ylamine to give 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained after purification and characterization.

科学的研究の応用

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator has been extensively studied for its potential therapeutic effects in cystic fibrosis. This compound has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one) protein, which is mutated in cystic fibrosis patients. 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one modulator acts as a potentiator of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, increasing its activity and promoting chloride ion transport across the cell membrane. This results in improved lung function and reduced respiratory symptoms in cystic fibrosis patients.

特性

製品名

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

分子式

C20H13ClFN3O3S

分子量

429.9 g/mol

IUPAC名

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H13ClFN3O3S/c1-10-23-24-20(29-10)25-16(13-4-2-3-5-14(13)22)15(18(27)19(25)28)17(26)11-6-8-12(21)9-7-11/h2-9,16,26H,1H3/b17-15+

InChIキー

AJIAIXRCSUFMMK-BMRADRMJSA-N

異性体SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CC=C4F

SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4F

正規SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。